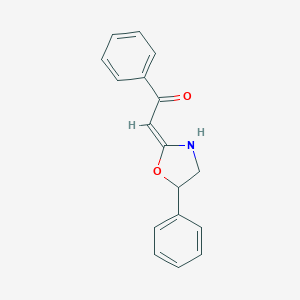
1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone, also known as PPOE, is a chemical compound that has gained significant attention in the scientific research community. PPOE is a ketone derivative that is commonly used in various research studies due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone is not fully understood. However, it is believed that 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone acts by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes play a crucial role in the inflammatory response, and inhibition of their activity can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone has been shown to have various biochemical and physiological effects. 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone has been shown to inhibit the activity of COX-2 and 5-LOX, leading to a reduction in inflammation. 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone has also been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth. Additionally, 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone has been shown to inhibit the replication of certain viruses, including herpes simplex virus type 1 (HSV-1).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone has several advantages and limitations for lab experiments. One of the main advantages of 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone is its versatility. 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone can be used in various research studies, including medicinal chemistry, pharmacology, and biochemistry. Additionally, 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone is relatively easy to synthesize, and it can be produced in high yields. However, one of the main limitations of 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone is its potential toxicity. 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone has been shown to be toxic in certain cell lines, and caution should be taken when handling this compound.
Direcciones Futuras
There are several future directions for the research of 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone. One potential future direction is the development of novel anti-inflammatory agents based on the structure of 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone. Additionally, further research is needed to fully understand the mechanism of action of 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone. Furthermore, the potential use of 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone as an anti-cancer and anti-viral agent should be further explored. Finally, the potential toxicity of 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone should be further investigated to ensure its safe use in scientific research.
Métodos De Síntesis
The synthesis of 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone involves the reaction of 2-phenylacetyl chloride with 5-phenyl-2-oxazolidinone in the presence of a base. The reaction results in the formation of 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone, which can be purified through recrystallization. The synthesis method of 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone is relatively straightforward, and the compound can be produced in high yields.
Aplicaciones Científicas De Investigación
1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone has been extensively used in scientific research due to its unique chemical properties. 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone is a versatile compound that can be used in various research studies, including medicinal chemistry, pharmacology, and biochemistry. 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone has been used as a starting material in the synthesis of various biologically active compounds, including anti-cancer agents, anti-inflammatory agents, and anti-viral agents.
Propiedades
Fórmula molecular |
C17H15NO2 |
|---|---|
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
(2E)-1-phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone |
InChI |
InChI=1S/C17H15NO2/c19-15(13-7-3-1-4-8-13)11-17-18-12-16(20-17)14-9-5-2-6-10-14/h1-11,16,18H,12H2/b17-11+ |
Clave InChI |
QBJDSMZBPABJSC-GZTJUZNOSA-N |
SMILES isomérico |
C1C(O/C(=C/C(=O)C2=CC=CC=C2)/N1)C3=CC=CC=C3 |
SMILES |
C1C(OC(=CC(=O)C2=CC=CC=C2)N1)C3=CC=CC=C3 |
SMILES canónico |
C1C(OC(=CC(=O)C2=CC=CC=C2)N1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,8-Dinitropyrido[1,2-a]benzimidazole](/img/structure/B230411.png)




![(4E)-2-phenyl-4-[(pyridin-2-ylamino)methylidene]-1,3-oxazol-5-one](/img/structure/B230437.png)

![1,3-Dimethyl-5-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B230443.png)





![[1-(2-Hydroxyethyl)imidazolidin-2-ylidene]malononitrile](/img/structure/B230471.png)